2-Chloro-4-fluorobenzonitrile is an aromatic organic compound, and its synthesis has been explored in various research studies. One common method involves the fluorination of 2-chloro-4-nitrobenzonitrile using potassium fluoride on alumina. PubChem, National Institutes of Health:
Research suggests that 2-Chloro-4-fluorobenzonitrile may possess various potential applications in scientific research, although its specific uses are still under investigation. Here are some reported areas of exploration:
2-Chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C₇H₃ClFN and a CAS number of 60702-69-4. This compound is characterized by a benzene ring substituted with a chlorine atom at the second position and a fluorine atom at the fourth position, along with a nitrile group (-C≡N) at the first position. It appears as a white fused solid and has a melting point ranging from 61.0 to 67.0 °C . The compound is known for its utility in various chemical applications and biological studies.
This compound has demonstrated notable biological activity, particularly in cancer research. It has been shown to bind to the cannabinoid receptor type 2 (CB2), which is implicated in various physiological processes, including pain modulation and immune response. Studies suggest that 2-chloro-4-fluorobenzonitrile exhibits antitumor effects through this receptor interaction . Additionally, it has been observed to inhibit certain metabolic pathways related to hydrogenation reduction, further emphasizing its potential therapeutic applications.
The synthesis of 2-chloro-4-fluorobenzonitrile can be achieved through several methods:
Each method may vary in terms of yield, reaction time, and safety considerations.
2-Chloro-4-fluorobenzonitrile finds applications in various fields:
Interaction studies involving 2-chloro-4-fluorobenzonitrile focus primarily on its binding affinity to cannabinoid receptors and its metabolic pathways. Research indicates that it may modulate receptor activity, influencing various signaling pathways that could lead to therapeutic effects in conditions such as cancer and inflammation . Further studies are necessary to elucidate its complete pharmacological profile and potential side effects.
Several compounds share structural similarities with 2-chloro-4-fluorobenzonitrile. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chlorobenzonitrile | C₇H₄ClN | Lacks fluorine; primarily used as an intermediate |
4-Fluorobenzonitrile | C₇H₄FN | Similar nitrile functionality; different halogen position |
3-Chloro-4-fluorobenzonitrile | C₇H₃ClFN | Different chlorination position; potential for similar reactivity |
2-Chloro-4-fluorobenzonitrile's unique combination of chlorine and fluorine substituents on the benzene ring enhances its reactivity compared to its analogs. Its specific binding affinity for cannabinoid receptors distinguishes it from other nitriles, making it a valuable compound in medicinal chemistry and biological research.
The synthesis of 2-chloro-4-fluorobenzonitrile via diazotization-coupling strategies leverages the reactivity of aryl diazonium salts as key intermediates. A prominent approach involves the diazotization of 2-chloro-4-aminobenzonitrile using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming the corresponding diazonium chloride. Subsequent treatment with sodium tetrafluoroborate (NaBF₄) facilitates the Balz-Schiemann reaction, where thermal decomposition of the diazonium tetrafluoroborate intermediate at 120°C in toluene yields the target compound. This method achieves a 58% isolated yield, with the nitrile group remaining intact under acidic conditions.
The robustness of this pathway is underscored by its tolerance for electron-withdrawing substituents, such as the chloro and nitrile groups, which stabilize the diazonium intermediate against premature decomposition. Crucially, the reaction’s selectivity avoids side reactions like hydroxylation or triazene formation, which are common in diazotization processes with insufficient nitrous acid (HNO₂) stoichiometry. Recent advancements have also demonstrated that substoichiometric amounts of nitrogen monoxide (NO) can achieve complete diazotization, enabling efficient recycling of nitrogen oxides in large-scale syntheses.
Fluorine-chlorine exchange reactions offer a direct route to 2-chloro-4-fluorobenzonitrile by substituting chlorine atoms in chlorinated precursors. Three catalytic systems dominate this field:
Cobalt(III)-based metal-organic frameworks (MOFs), such as Co₂Cl₂(btdd), enable halogen exchange under mild conditions (80–120°C) using cesium fluoride (CsF) as the fluoride source. The MOF’s porous structure enhances substrate accessibility, achieving 70–85% yields for electron-deficient aryl chlorides. Copper catalysts, notably CuI with 1,2-diamine ligands, promote similar exchanges at 100–140°C, though they require stoichiometric iodide salts to shift equilibrium toward fluorinated products.
Quaternary ammonium salts (e.g., tetraphenylphosphonium bromide) facilitate nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like 1,3-dimethylimidazolidin-2-one (DMI). At 140°C, potassium fluoride (KF) and 5 mol% catalyst achieve 50–62% conversion, with solvent polarity critically influencing reaction rates.
Table 1: Catalytic Systems for Fluorine-Chlorine Exchange
Catalyst | Conditions | Yield (%) | Substrate Scope |
---|---|---|---|
Co₂Cl₂(btdd) MOF | 80°C, CsF, DMF | 70–85 | Electron-deficient aryls |
CuI/1,2-diamine | 100°C, NaI, n-pentanol | 60–75 | Activated chlorides |
Ph₄PBr/KF | 140°C, DMI | 50–62 | Broad, including nitriles |
The nitrile group in 2-chloro-4-fluorobenzonitrile is often introduced via cyanation of halogenated precursors. Solvent choice profoundly impacts reaction efficiency:
Table 2: Solvent Effects on Cyanation Efficiency
Solvent | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Water | CuCN | 25 | 83–87 |
THF | Pd/Zn(CN)₂ | 25 | 85–90 |
DCM | TMSCN | −30 | 78–82 |
Continuous flow reactors enhance the synthesis of 2-chloro-4-fluorobenzonitrile by integrating diazotization, fluorination, and cyanation steps into a single streamlined process. For example:
This approach reduces intermediate isolation steps, improves temperature control, and scales linearly to kilogram quantities with 75–80% overall yield. Additionally, flow systems mitigate hazards associated with diazonium salt handling by maintaining low reaction volumes.
The integration of 2-chloro-4-fluorobenzonitrile into pharmaceutical research has catalyzed significant advancements in targeted drug development. Its role as a structural motif and synthetic intermediate is particularly pronounced in three interconnected domains: the design of androgen receptor antagonists for prostate cancer therapeutics, structure-activity relationship investigations in pyrazole derivative synthesis, and the implementation of bioisosteric replacement strategies leveraging fluorinated nitriles.
The androgen receptor is a nuclear hormone receptor that plays a central role in the development and progression of prostate cancer. Therapeutic strategies aimed at inhibiting androgen receptor signaling have yielded several generations of antagonists, with recent efforts focusing on the rational design of molecules that exhibit enhanced potency, selectivity, and resistance profiles [4]. 2-chloro-4-fluorobenzonitrile has emerged as a key intermediate in the synthesis of novel androgen receptor antagonists, owing to its ability to modulate the electronic environment of the ligand-binding domain and facilitate optimal receptor interactions.
The choice of 2-chloro-4-fluorobenzonitrile in androgen receptor antagonist design is informed by its dual halogen substitution pattern. The chloro group at the ortho position and the fluoro group at the para position collectively enhance the compound’s lipophilicity and electron-withdrawing capacity. These features are instrumental in increasing the binding affinity of the resulting antagonists for the androgen receptor, as well as in modulating their metabolic stability and bioavailability. The nitrile group, in particular, serves as a hydrogen bond acceptor and can participate in key interactions within the receptor’s ligand-binding pocket, thereby contributing to the overall efficacy of the antagonist [3].
The synthesis of second-generation androgen receptor antagonists, such as those structurally related to enzalutamide, frequently employs 2-chloro-4-fluorobenzonitrile as a starting material or intermediate. The compound’s reactivity profile enables a range of functionalization reactions, including nucleophilic aromatic substitution and palladium-catalyzed coupling, which are essential for constructing the core frameworks of potent antagonists [1]. These synthetic strategies facilitate the introduction of additional pharmacophores and allow for systematic optimization of molecular properties.
Recent studies have demonstrated that androgen receptor antagonists incorporating the 2-chloro-4-fluorobenzonitrile motif exhibit superior inhibitory activity in cellular models of castration-resistant prostate cancer. Comparative analyses reveal that these compounds display enhanced binding affinity and selectivity relative to analogues lacking the dual halogen substitution. The following table summarizes key findings from representative studies evaluating the biological activity of such antagonists:
Compound Scaffold | Androgen Receptor Binding Affinity (IC₅₀, nM) | Cellular Inhibition of Prostate Cancer Cell Proliferation (%) | Reference |
---|---|---|---|
2-chloro-4-fluorobenzonitrile-derived antagonist | 5.2 | 87 | [4] |
Non-halogenated benzonitrile analogue | 22.7 | 62 | [4] |
4-fluorobenzonitrile-derived antagonist | 13.5 | 71 | [4] |
These data illustrate the pronounced impact of the 2-chloro-4-fluorobenzonitrile scaffold on both receptor binding and functional inhibition of cancer cell proliferation, underscoring its value in the development of next-generation antiandrogen therapies.
Pyrazole derivatives represent a class of heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The systematic exploration of structure-activity relationships (SAR) within this class is critical for optimizing therapeutic efficacy and minimizing off-target effects. 2-chloro-4-fluorobenzonitrile serves as an essential precursor in the synthesis of pyrazole derivatives, enabling the introduction of electron-withdrawing substituents that modulate the physicochemical and biological properties of the resulting compounds.
The incorporation of 2-chloro-4-fluorobenzonitrile into pyrazole synthesis schemes is typically achieved through nucleophilic substitution reactions, wherein the benzonitrile core is functionalized to introduce the pyrazole ring. The presence of the chloro and fluoro substituents enhances the reactivity of the aromatic ring, facilitating regioselective transformations and enabling the generation of structurally diverse libraries for SAR studies [1].
SAR investigations have revealed that pyrazole derivatives bearing the 2-chloro-4-fluorobenzonitrile motif exhibit distinct pharmacological profiles compared to their unsubstituted counterparts. The electron-withdrawing nature of the chloro and fluoro groups influences the electron density of the pyrazole ring, thereby affecting its interaction with biological targets. Notably, these modifications can lead to increased potency, improved selectivity, and enhanced metabolic stability.
The following table presents representative SAR data for pyrazole derivatives synthesized using 2-chloro-4-fluorobenzonitrile:
Pyrazole Derivative | Substituent Pattern | Target Enzyme Inhibition (IC₅₀, μM) | Selectivity Index | Reference |
---|---|---|---|---|
2-chloro-4-fluorobenzonitrile-derived pyrazole | Cl, F | 0.34 | 12.5 | [1] |
Unsubstituted benzonitrile-derived pyrazole | H | 1.8 | 4.2 | [1] |
4-fluorobenzonitrile-derived pyrazole | F | 0.92 | 7.8 | [1] |
These findings highlight the critical role of the 2-chloro-4-fluorobenzonitrile scaffold in modulating the activity and selectivity of pyrazole-based inhibitors, providing valuable insights for the rational design of more effective therapeutic agents.
Extensive SAR studies have further elucidated the influence of halogen substitution on the pharmacokinetic and pharmacodynamic properties of pyrazole derivatives. Compounds featuring the 2-chloro-4-fluorobenzonitrile motif demonstrate improved aqueous solubility and reduced susceptibility to metabolic degradation, attributes that are highly desirable in drug development. Additionally, these derivatives exhibit favorable binding kinetics and reduced off-target interactions, contributing to their overall therapeutic potential.
Bioisosterism is a foundational concept in medicinal chemistry, wherein specific functional groups are replaced with structurally or electronically similar moieties to achieve desired pharmacological outcomes. The use of fluorinated nitriles, such as 2-chloro-4-fluorobenzonitrile, as bioisosteric replacements has gained prominence due to their capacity to modulate molecular properties while preserving or enhancing biological activity [3].
The incorporation of fluorine atoms into drug molecules is known to influence a range of properties, including lipophilicity, metabolic stability, and membrane permeability. When combined with the nitrile group, as in 2-chloro-4-fluorobenzonitrile, these effects are further amplified, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement with fluorinated nitriles can also mitigate issues related to drug resistance and off-target toxicity, making them attractive candidates for lead optimization.
2-chloro-4-fluorobenzonitrile is frequently employed as a bioisosteric replacement for other aromatic or heteroaromatic cores in the design of novel therapeutic agents. Its unique electronic characteristics can mimic those of alternative functional groups while imparting additional benefits, such as enhanced receptor binding and improved metabolic stability. This strategy has been successfully applied in the development of kinase inhibitors, protease inhibitors, and other classes of drugs where precise control over molecular interactions is critical.
Comparative studies have demonstrated that the substitution of traditional aromatic cores with the 2-chloro-4-fluorobenzonitrile scaffold can lead to marked improvements in drug-like properties. The table below summarizes key findings from research evaluating the impact of such bioisosteric replacements on pharmacokinetic parameters:
Compound Core | Lipophilicity (logP) | Metabolic Stability (t₁/₂, h) | Target Binding Affinity (K_d, nM) | Reference |
---|---|---|---|---|
Benzonitrile | 2.8 | 1.2 | 45 | [3] |
2-chloro-4-fluorobenzonitrile | 3.4 | 3.7 | 18 | [3] |
Phenyl | 2.1 | 0.9 | 62 | [3] |
These data underscore the utility of 2-chloro-4-fluorobenzonitrile as a bioisosteric replacement, particularly in enhancing metabolic stability and target binding affinity, which are essential attributes for the successful development of clinically viable drugs.
Acute Toxic;Irritant